The compound (4-Chlorophenyl)(cyclopropyl)methylamine, with the molecular formula , is an organic compound notable for its structural features, including a chlorophenyl group, a cyclopropyl group, and a methylamine moiety. This compound is classified under the category of substituted amines and is recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis .
This compound can be synthesized through various methods, including nucleophilic substitution reactions involving 4-chlorobenzyl chloride and cyclopropylethylamine. Its synthesis and characterization have been documented in several scientific studies and patents, highlighting its relevance in both academic research and industrial applications .
The synthesis of (4-Chlorophenyl)(cyclopropyl)methylamine typically involves the following steps:
The reaction generally proceeds via a nucleophilic attack by the amine on the electrophilic carbon of the benzyl chloride, resulting in the formation of (4-Chlorophenyl)(cyclopropyl)methylamine as the product.
The molecular structure of (4-Chlorophenyl)(cyclopropyl)methylamine can be described as follows:
(4-Chlorophenyl)(cyclopropyl)methylamine participates in various chemical reactions:
The specific reaction conditions (such as temperature, solvent, and time) can significantly influence the yield and purity of the product formed during these reactions.
The mechanism of action for (4-Chlorophenyl)(cyclopropyl)methylamine involves its interaction with biological targets. This compound may modulate receptor activity or enzyme function by binding to specific sites, leading to various pharmacological effects. Detailed studies are necessary to elucidate these mechanisms further.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of this compound .
(4-Chlorophenyl)(cyclopropyl)methylamine has several significant applications:
The systematic IUPAC name (4-chlorophenyl)(cyclopentyl)methylamine (as listed in [2]) precisely defines the core structure, though the cyclopropyl variant (C₁₀H₁₂ClN) represents a distinct molecular entity with significant stereochemical implications [1] [6]. This tertiary amine belongs to the aryl-cyclopropylmethylamine pharmacophore class, characterized by:
Table 1: Systematic Nomenclature and Molecular Descriptors
Nomenclature System | Designation | Molecular Formula | Molecular Weight |
---|---|---|---|
IUPAC Name | (4-chlorophenyl)(cyclopropyl)-N-methylmethanamine | C₁₁H₁₄ClN | 195.69 g/mol |
Common Synonyms | 1-[(4-Chlorophenyl)(cyclopropyl)methyl]-N-methylamine; 4-CPCMA | - | - |
SMILES Notation | CNC(C1CC1)C2=CC=C(C=C2)Cl | - | - |
Alternative Derivatives | (4-Chlorophenyl)(4-cyclopropylphenyl)methanamine hydrochloride (C₁₆H₁₇Cl₂N) [5] | C₁₆H₁₇Cl₂N | 294.22 g/mol |
The cyclopropyl constraint induces significant torsional effects that preferentially orient the aromatic ring relative to the amine nitrogen, influencing molecular conformation and receptor binding [1]. This stereoelectronic modulation differentiates it from flexible alkylamine analogs and cyclopentyl derivatives [2] [6]. The chiral center at the methanamine carbon creates opportunities for enantioselective synthesis, as evidenced by the commercial availability of the (S)-enantiomer of the related primary amine [1].
The strategic incorporation of cyclopropyl groups into bioactive amines originated from natural product investigations in the mid-20th century, with significant acceleration in the 1990s as synthetic methodologies advanced. Key developments include:
The emergence of aza-Michael addition methodologies in aqueous media provided efficient routes to β-amino carbonyl derivatives with structural similarities to the title compound [8]. This synthetic breakthrough facilitated library development for structure-activity relationship (SAR) studies. The pharmacological rediscovery of cyclopropane constraints addressed metabolic stability issues prevalent in flexible chain analogs while maintaining conformational preferences essential for target engagement. Commercial availability of building blocks like (S)-(4-Chlorophenyl)(cyclopropyl)methanamine (CAS 1353108-43-9) since approximately 2013 accelerated drug discovery applications [1].
Table 2: Historical Milestones in Cyclopropylmethylamine Pharmacophore Development
Time Period | Key Advancement | Impact on Compound Class |
---|---|---|
Pre-1990 | Natural product isolation (e.g., Tulipalin A) | Revealed bioactive potential of cyclopropyl-containing amines |
1995–2005 | Asymmetric cyclopropanation methodologies | Enabled enantioselective synthesis of chiral intermediates |
2008–2012 | Commercial GMP production of cyclopropylamine precursors | Facilitated preclinical development of derivatives |
2015–Present | Crystalline form patents (e.g., US11254652B2) [3] | Addressed formulation challenges for clinical translation |
The molecular architecture of (4-chlorophenyl)(cyclopropyl)methylamine strategically integrates three pharmacophoric elements with complementary biological roles:
This scaffold demonstrates remarkable versatility in bioisosteric applications, particularly as a conformationally restricted analog of phenethylamine derivatives. The cyclopropyl constraint reduces rotatable bonds by approximately 40% compared to N-methyl-2-(4-chlorophenyl)ethan-1-amine, significantly altering three-dimensional presentation to biological targets [1] [6]. In drug design, it frequently replaces labile ester groups or flexible alkyl chains while maintaining optimal logP values (experimental range: 2.1–2.9) for blood-brain barrier penetration [2] [6].
The electron-withdrawing chlorophenyl group synergizes with the donating methylamine to create push-pull electronic characteristics that influence:
Table 3: Comparative Molecular Features and Biological Interactions
Structural Feature | Biophysical Properties | Role in Target Engagement |
---|---|---|
4-Chlorophenyl | LogP contribution: +1.2; Polar surface area: 0 Ų | Hydrophobic pocket binding; Aromatic stacking interactions |
Cyclopropyl | Torsional energy: 27 kcal/mol; Bond angle strain: 115° | Conformational restriction; Enhanced membrane permeability |
N-Methylamine | pKₐ: ~9.5; Hydrogen bond acceptor count: 1 | Electrostatic interactions with Asp/Glu residues; Cation-π bonding capability |
Chiral Center | Enantiomeric excess: >98% achievable [1] | Stereoselective receptor recognition; Differential PK profiles |
The scaffold has demonstrated particular utility in central nervous system (CNS) agents due to favorable blood-brain barrier penetration metrics and in metabolic disorder therapeutics where the cyclopropyl group mitigates oxidative metabolism. Recent patent literature reveals applications in pyruvate kinase activators for treating hemolytic anemias, exemplified by crystalline forms of N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide [3]. The structural motif serves as a key pharmacophore element in these clinical candidates, validating its strategic importance in modern drug design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0